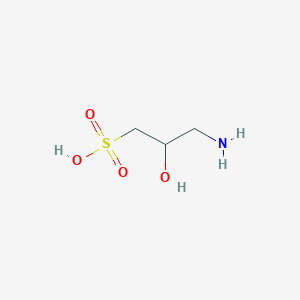
2-Ethoxyethyl 2-ethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized from 2-ethoxyethanol and 2-ethylbutanoic acid, resulting in a molecule with both an ethoxyethyl and an ethylbutanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including 2-ethoxyethyl 2-ethylbutanoate, is through nucleophilic acyl substitution. This involves reacting an acid chloride with an alcohol. For this compound, the reaction would involve 2-ethylbutanoyl chloride and 2-ethoxyethanol under acidic conditions .
Industrial Production Methods
Industrial production of esters often involves the use of acid anhydrides or carboxylic acids reacting with alcohols. This method is preferred for its simplicity and efficiency in producing large quantities of esters .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 2-ethylbutanoate, like other esters, can undergo several types of chemical reactions:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are typically used.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts like sulfuric acid or sodium methoxide are used to facilitate the reaction.
Major Products
Hydrolysis: 2-ethylbutanoic acid and 2-ethoxyethanol.
Reduction: Primary alcohols corresponding to the ester.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
2-Ethoxyethyl 2-ethylbutanoate has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-ethoxyethyl 2-ethylbutanoate involves its interaction with enzymes and other molecular targets in biological systems. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar properties but different molecular structure.
Methyl butanoate: Similar ester but with a methyl group instead of an ethoxyethyl group.
Propyl ethanoate: Another ester with a different alkyl group.
Uniqueness
2-Ethoxyethyl 2-ethylbutanoate is unique due to its specific combination of ethoxyethyl and ethylbutanoate groups, which confer distinct chemical and physical properties compared to other esters .
Properties
CAS No. |
6955-04-0 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-ethoxyethyl 2-ethylbutanoate |
InChI |
InChI=1S/C10H20O3/c1-4-9(5-2)10(11)13-8-7-12-6-3/h9H,4-8H2,1-3H3 |
InChI Key |
MWWQEDRZNIZESG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)
![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)
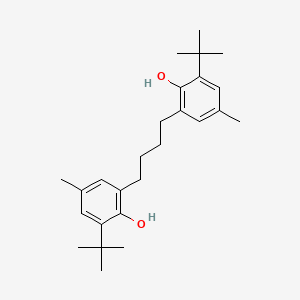
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)

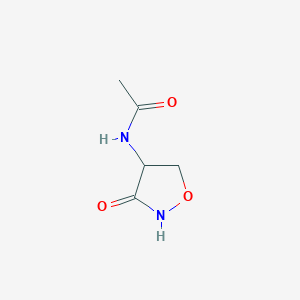
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
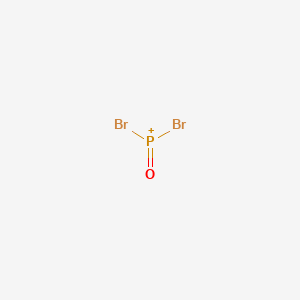
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
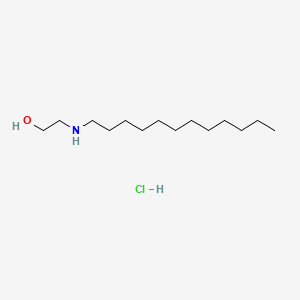
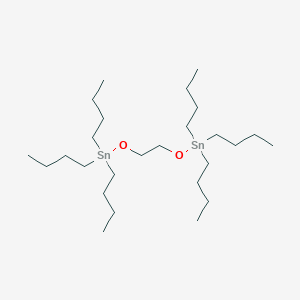
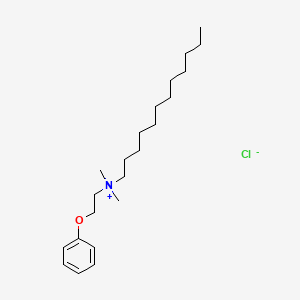
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
